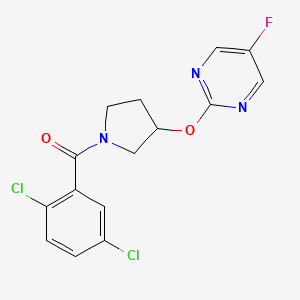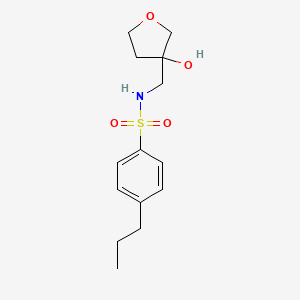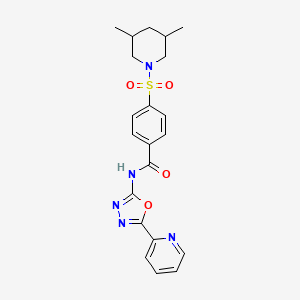
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including a piperidine ring, a sulfonyl group, an oxadiazole ring, and a benzamide moiety .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine ring, which is a six-membered ring containing one nitrogen atom, and the oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The sulfonyl group would be attached to the piperidine ring, and the benzamide group would be attached to the oxadiazole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles, and the sulfonyl group might participate in substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group might increase its polarity, and the aromatic rings might contribute to its stability .Applications De Recherche Scientifique
Novel Polyimides for Metal Ion Removal
Novel, thermally stable polyimides containing 1,3,4-oxadiazole and pyridine moieties were synthesized for the removal of Co(II) and Ni(II) ions from aqueous solutions, showcasing their potential in environmental applications and water treatment technologies (Mansoori & Ghanbari, 2015).
Anticancer and Anti-inflammatory Agents
Substituted benzamide/benzene sulfonamides with 1,3,4-oxadiazole moieties were synthesized and evaluated as anti-inflammatory and anti-cancer agents, illustrating the potential of such compounds in drug discovery and therapeutic applications (Gangapuram & Redda, 2009).
Novel Fluorinated Polyamides
Soluble fluorinated polyamides containing pyridine and sulfone moieties were developed, showing high thermal stability and solubility in organic solvents. These materials are promising for high-performance applications in the aerospace and electronics industries due to their excellent thermal and mechanical properties (Liu et al., 2013).
H+/K+-ATPase Inhibitors for Gastric Acid Secretion
Compounds with a benzimidazole sulfoxide structure, modified to control pyridine pKa, demonstrated potent inhibition of histamine-stimulated gastric acid secretion, indicating their potential use in treating acid-related gastrointestinal disorders (Ife et al., 1989).
Antibacterial and Antioxidant Activities
Sulfonamide derivatives were synthesized and showed significant antimicrobial and antioxidant activities, highlighting the role of such compounds in developing new antimicrobial agents (Badgujar, More, & Meshram, 2018).
Orientations Futures
Propriétés
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-14-11-15(2)13-26(12-14)31(28,29)17-8-6-16(7-9-17)19(27)23-21-25-24-20(30-21)18-5-3-4-10-22-18/h3-10,14-15H,11-13H2,1-2H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPNMNQHZBHGLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclobutyl-2-[(2-methylsulfonylphenoxy)methyl]aziridine](/img/structure/B2918896.png)
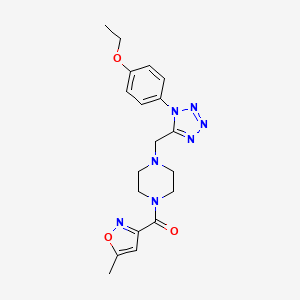
![Methyl 2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate](/img/structure/B2918898.png)



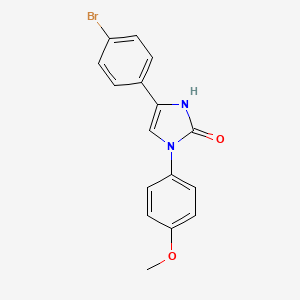
![Methyl (1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B2918906.png)
